4,6-Dihydroxy-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. Process chemistry has been optimized through various alcohols, alkoxides, and reaction periods to develop a more economical process without compromising product quality, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Molecular Structure Analysis
The crystal structure of related pyrimidine compounds has been characterized by single-crystal X-ray diffraction, revealing details about the molecular and crystallographic parameters, showcasing the interactions that contribute to the stability and formation of the compound's structure (Wang, 2020).
Chemical Reactions and Properties
4,6-Dihydroxy-2-methylpyrimidine undergoes various chemical reactions, including chlorination and nitration, leading to derivatives with potential applications in medicinal chemistry and materials science. These reactions are influenced by substituents and reaction conditions, highlighting the compound's reactivity and functionalization potential (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev†, 2001).
Physical Properties Analysis
The physical properties of 4,6-dihydroxy-2-methylpyrimidine and its derivatives, such as melting points, solubility, and stability, are crucial for its application in industrial processes. These properties are determined by the compound's molecular structure and the presence of functional groups that influence its behavior in different environments.
Chemical Properties Analysis
The basicity of 4,6-dihydroxy-2-methylpyrimidine derivatives has been studied, showing that alkyl substituents in position 2 increase the compound's basicity, while a nitro group in position 5 decreases it. These findings are essential for understanding the protonation behavior and electronic properties of the compound in various chemical environments (Vu, Yudin, Kushtaev, Nguyen, & Maltsev, 2021).
Scientific Research Applications
Pharmaceutical and Explosive Industries : A study by Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, emphasizing its importance as a precursor in the preparation of high explosives and medicinal products. The synthesis involved the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. The study aimed to develop an economic process for its production, confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis in Anticancer Drugs : Guo Lei-ming (2012) conducted research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthetic anticancer drug dasatinib. The study investigated optimal synthesis conditions, achieving a yield of 85.76% for 4,6-dihydroxy-2-methylpyrimidine (Lei-ming, 2012).
Electrochemical Applications : Fakhari et al. (2005) studied the electrochemical oxidation of catechol compounds in the presence of 4,6-dihydroxy-2-methylpyrimidine. They discovered that quinones derived from catechols participate in Michael addition reactions with 4,6-dihydroxy-2-methylpyrimidine, leading to the formation of benzofuro[2,3-d]pyrimidine derivatives (Fakhari, Nematollahi, & Moghaddam, 2005).
Nitration of 4,6-Dihydroxypyrimidines : Astrat’ev et al. (2001) investigated the acid nitration of 2-substituted 4,6-dihydroxypyrimidines, yielding 5,5-dinitro derivatives. This study is significant for understanding the chemical behavior of 4,6-dihydroxy-2-methylpyrimidine under nitration conditions (Astrat’ev, Dashko, Mershin, Stepanov, & Urazgil'deev, 2001).
Synthesis of Antimetabolic Analogs : Birinberg et al. (1969) synthesized analogs of folic and pteroic acids using 4,6-dihydroxy-2-methylpyrimidine and tested their antimetabolic activity. This research contributes to the development of compounds with potential therapeutic applications (Birinberg, Glebova, Andreeva, & Berezovskii, 1969).
Safety And Hazards
Future Directions
4,6-Dihydroxy-2-methylpyrimidine serves as a precursor to many important compounds which include, which are known to be active as anticancer agents, 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines, 1,1-diamino-2,2-dinitroethylene, an explosive material, and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material . The results show that these dyes may be suitable for applications in the textile industry .
properties
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-2-methylpyrimidine | |
CAS RN |
1194-22-5, 40497-30-1 | |
Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1194-22-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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